molecular formula C7H5ClF3NO B1427115 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine CAS No. 1163693-02-4

2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine

Cat. No.: B1427115
CAS No.: 1163693-02-4
M. Wt: 211.57 g/mol
InChI Key: ZNFGHPBRWYMFNC-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine is a trifluoromethyl-substituted pyridine derivative . It is a key structural motif in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, such as this compound, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .


Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The researchers explain that this is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Physical and Chemical Properties Analysis

Trifluoromethylpyridine (TFMP) derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Synthesis and Application in Herbicides

2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine is a key intermediate in the synthesis of highly efficient herbicides. An example is the synthesis of trifloxysulfuron, a compound derived from nicotinamide through various chemical processes like Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, achieving an overall yield of 48.7% based on nicotinamide (Zuo Hang-dong, 2010).

Role in Organic Chemistry

In organic chemistry, the lithiation pathway of 2-chloro and 2-methoxypyridine with lithium dialkylamides is a subject of investigation. The process involves the critical availability of H-6 and H-3 protons on the pyridine nucleus to ensure complete C-3 lithiation, highlighting the complexity of this chemical transformation (P. Gros, S. Choppin, Y. Fort, 2003).

In Metal Complexes

This compound has been used in the synthesis of square-planar, terdentate, aryl-substituted pyridine−diimine Rh(I) and Ir(I) chloro complexes. The research focused on developing synthetic access to these complexes, which are significant in the study of structure and bonding in metal complexes (Stefan Nückel and P. Burger, 2001).

Enhanced Dienophilicity

The compound exhibits enhanced dienophilicity in its analogues, as shown by the regioselective lithiation and subsequent trapping in situ in a [4+2] cycloaddition reaction with furan. This characteristic is significant in organic synthesis, particularly in the creation of novel organic compounds (S. Connon, A. F. Hegarty, 2004).

In Pharmaceutical Intermediates

The compound serves as an intermediate in pharmaceuticals, with a focus on its synthesis methods and applications, particularly in the context of agrochemicals and biochemicals (Li Zheng-xiong, 2004).

Solubility Studies

Studies on the solubility of 2-chloro-3-(trifluoromethyl)pyridine in ethanol and 1-propanol mixtures are significant for understanding its behavior in different solvent systems. Such studies are crucial for the development of pharmaceutical formulations and chemical processes (A. Jouyban, F. Martínez, W. Acree, 2017).

Antimicrobial Activities

The compound has been evaluated for its potential in antimicrobial activities. This aspect of research explores the interactions with DNA and the potential medical applications of the compound in combating bacterial and fungal infections (Ö. Tamer, S. Tamer, Ö. İdil, D. Avcı, H. Vural, Y. Atalay, 2018).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

2-chloro-4-methoxy-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c1-13-4-2-3-12-6(8)5(4)7(9,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFGHPBRWYMFNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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